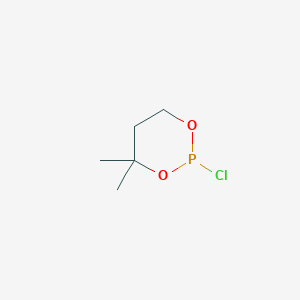
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- is a cyclic organophosphorus compound. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms. The compound is notable for its reactivity and utility in various chemical processes, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- can be synthesized through the reaction of phosphorus trichloride with 2,2-dimethyl-1,3-propanediol. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems helps in maintaining precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are phosphite esters, phosphoramidates, and phosphorothioates.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: The major product is the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It is also employed in the study of reaction mechanisms involving phosphorus.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- involves the reactivity of the phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The phosphorus atom can attack electrophilic centers in other molecules, leading to the formation of new phosphorus-containing compounds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- can be compared with other similar compounds such as:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane: This compound lacks the dimethyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
648429-01-0 |
|---|---|
Molekularformel |
C5H10ClO2P |
Molekulargewicht |
168.56 g/mol |
IUPAC-Name |
2-chloro-4,4-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10ClO2P/c1-5(2)3-4-7-9(6)8-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
YYNBEKGHRBHCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOP(O1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
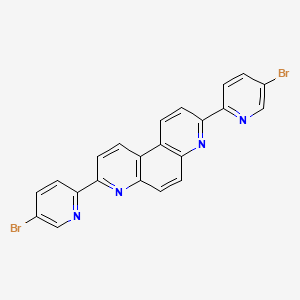

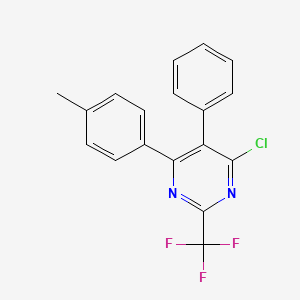
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
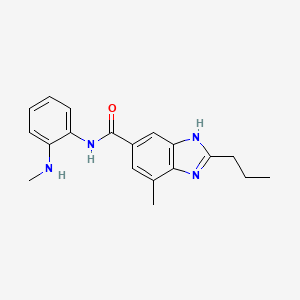
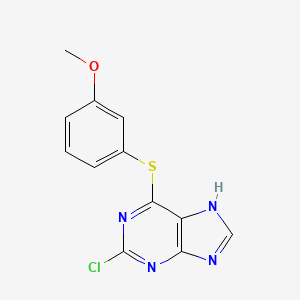
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
